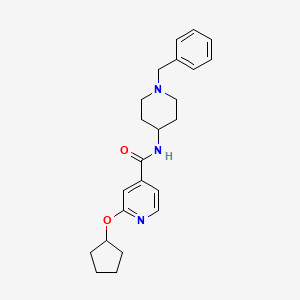

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-23(19-10-13-24-22(16-19)28-21-8-4-5-9-21)25-20-11-14-26(15-12-20)17-18-6-2-1-3-7-18/h1-3,6-7,10,13,16,20-21H,4-5,8-9,11-12,14-15,17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAWXZRRZREWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the cyclopentyloxy group with the isonicotinamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide

- N-(1-benzylpiperidin-4-yl)-N-cyclopropylbenzenesulphonamide

- N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide is a complex organic compound that has attracted attention in pharmacological and medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound features a unique structure comprising a piperidine ring, a benzyl group, and an isonicotinamide moiety. The synthesis typically involves multiple steps, starting from the preparation of the piperidine ring, followed by nucleophilic substitution to introduce the benzyl group, and finally coupling with the cyclopentyloxy group under specific conditions.

| Component | Details |

|---|---|

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide |

| CAS Number | 2034298-78-5 |

| Molecular Weight | 379.5 g/mol |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to bind with high affinity to sigma receptors, particularly sigma1 receptors, which play a crucial role in various neurological processes. The compound exhibits a low to moderate affinity for sigma2 receptors .

Key Mechanisms:

- Receptor Binding : The compound selectively binds to sigma1 receptors, potentially influencing neuroprotective pathways.

- Enzyme Modulation : It may alter enzyme activities involved in neurotransmitter regulation, which could have implications for treating neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Antidepressant Properties : Given its interaction with sigma receptors, it may also exhibit antidepressant-like effects in animal models.

- Analgesic Activity : Preliminary studies indicate possible pain-relief properties through modulation of pain pathways.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- In a study on derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide, compounds showed significant affinity for sigma receptors, suggesting a similar profile for our compound .

Table: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Sigma Receptor Affinity | High affinity for sigma1 (Ki ~ 3.90 nM), lower for sigma2 (Ki ~ 240 nM) |

| Neuroprotection | Potential protective effects against neuronal apoptosis |

| Antidepressant Effects | Evidence of antidepressant-like behavior in models |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between the benzylpiperidine and isonicotinamide moieties. Key steps include:

- Coupling Reagents : Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for amide bond formation .

- Solvent Selection : Dichloromethane (DCM) or ethanol under inert atmospheres to minimize side reactions .

- Purification : Column chromatography followed by recrystallization to isolate the product. Purity can be verified via HPLC (>95% purity threshold) and quantified using nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic methods are most effective for characterizing this compound's structure?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the benzylpiperidinyl, cyclopentyloxy, and isonicotinamide groups. For example, the aromatic protons of the benzyl group appear at δ 7.2–7.4 ppm, while the cyclopentyloxy methylene protons resonate around δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and isotopic pattern .

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and ether C-O at ~1250 cm⁻¹) .

Q. What are the primary pharmacological targets hypothesized for this compound based on its structure?

- Methodological Answer :

- Target Prediction : The benzylpiperidine moiety suggests affinity for acetylcholine receptors (e.g., muscarinic or nicotinic subtypes), while the isonicotinamide group may interact with enzymes like acetylcholinesterase. Computational docking (e.g., AutoDock Vina) can prioritize targets .

- Validation : Use radioligand binding assays (e.g., [3H]-acetylcholine displacement) or enzymatic inhibition studies (e.g., Ellman’s assay for acetylcholinesterase activity) to confirm interactions .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare results from surface plasmon resonance (SPR) with radioligand binding to distinguish specific vs. nonspecific interactions. For example, SPR may reveal kinetic parameters (kon/koff) that explain discrepancies in IC50 values .

- Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to its target to identify binding motifs. Mutagenesis studies (e.g., alanine scanning) can validate critical residues .

Q. What strategies improve the compound’s metabolic stability in in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile sites (e.g., cyclopentyloxy methylene) to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Replace hydrogen atoms at vulnerable positions (e.g., benzylic hydrogens) with deuterium to slow metabolism .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility and reduce hepatic first-pass effects .

Q. How do modifications to the cyclopentyloxy group affect the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents like cyclopropyloxy, cyclohexyloxy, or halogenated derivatives. Test in functional assays (e.g., cAMP accumulation for GPCR activity).

- Computational Modeling : Use molecular dynamics simulations to assess steric and electronic effects on target binding. For example, bulkier groups (e.g., cyclohexyloxy) may reduce binding pocket accessibility .

- Data Analysis : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent properties (e.g., logP, molar refractivity) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.